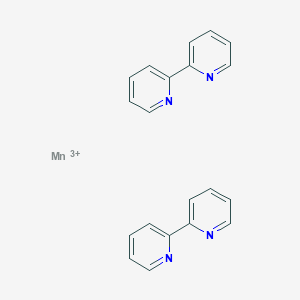
manganese(3+);2-pyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(3+);2-pyridin-2-ylpyridine is a coordination compound that features manganese in the +3 oxidation state coordinated with 2-pyridin-2-ylpyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);2-pyridin-2-ylpyridine typically involves the reaction of manganese salts with 2-pyridin-2-ylpyridine ligands. One common method involves the use of manganese chloride (MnCl2) and 2-pyridin-2-ylpyridine in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Manganese(3+);2-pyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the manganese center is further oxidized.
Reduction: It can also undergo reduction reactions, where the manganese center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2-pyridin-2-ylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the substitution process.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese complexes, while reduction reactions may produce manganese(2+) complexes.
科学的研究の応用
Chemistry
In chemistry, manganese(3+);2-pyridin-2-ylpyridine is used as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its coordination properties and redox activity make it a candidate for developing new drugs and diagnostic tools .
Medicine
Industry
In industry, this compound can be used in the development of advanced materials, such as catalysts for chemical processes and components in electronic devices .
作用機序
The mechanism of action of manganese(3+);2-pyridin-2-ylpyridine involves its ability to undergo redox reactions. The manganese center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and potential therapeutic effects .
類似化合物との比較
Similar Compounds
Manganese(2+);2-pyridin-2-ylpyridine: This compound features manganese in the +2 oxidation state and has different redox properties compared to manganese(3+);2-pyridin-2-ylpyridine.
Iron(3+);2-pyridin-2-ylpyridine: Similar to this compound, but with iron as the central metal.
Uniqueness
This compound is unique due to the specific redox properties of manganese in the +3 oxidation state. This makes it particularly effective in catalysis and other applications where redox activity is essential .
特性
CAS番号 |
114269-32-8 |
|---|---|
分子式 |
C20H16MnN4+3 |
分子量 |
367.3 g/mol |
IUPAC名 |
manganese(3+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.Mn/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+3 |
InChIキー |
OHJYYCAUKZGPIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


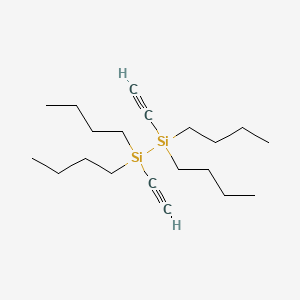
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
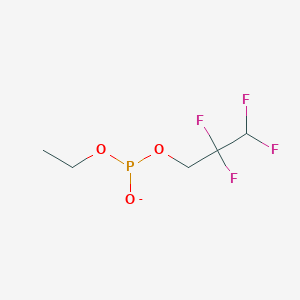
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
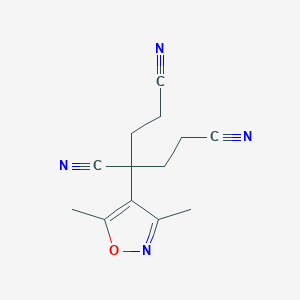
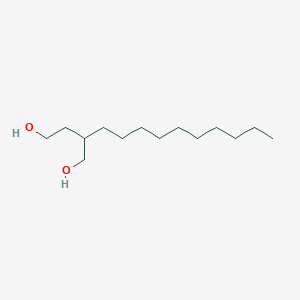
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)

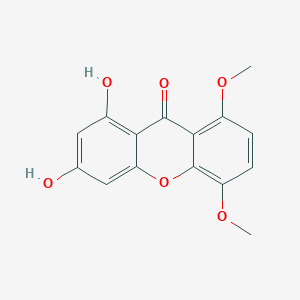
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
